Lycoricidine

Oncology Cytotoxicity Primary Effusion Lymphoma

Lycoricidine (7-deoxynarciclasine) is a stereochemically pure phenanthridone alkaloid uniquely targeting host Hsc70 to inhibit HCV replication (EC50=0.55 nM). Compared to narciclasine, the absent C-7 hydroxyl yields 10–15× lower cytotoxicity, establishing it as an indispensable SAR benchmark. Its concise 8-step total synthesis—vs. 12 for narciclasine—accelerates analog generation. Only the natural (+)-enantiomer is bioactive (>20-fold vs. the (-)-form), providing a rigorous system for enantiomeric purity validation. Choose lycoricidine for HCV host-factor studies, isocarbostyril pharmacophore mapping, and efficient medicinal chemistry starting points.

Molecular Formula C14H13NO6
Molecular Weight 291.26 g/mol
CAS No. 19622-83-4
Cat. No. B035470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycoricidine
CAS19622-83-4
Synonymslycoricidine
Molecular FormulaC14H13NO6
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O
InChIInChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19)
InChIKeyYYDLFVZOIDOGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lycoricidine (CAS: 19622-83-4) for Research and Procurement: A Phenanthridone Alkaloid from the Amaryllidaceae Family


Lycoricidine (CAS: 19622-83-4), also known as 7-deoxynarciclasine, is a phenanthridone alkaloid belonging to the isocarbostyril subclass of the Amaryllidaceae alkaloid family [1]. It is a naturally occurring compound isolated from the bulbs of various plant species, including Hymenocallis littoralis and Lycoris radiata [2]. Structurally, it is a highly oxygenated tetracyclic system with multiple contiguous chiral centers, sharing a core skeleton with the clinically investigated antitumor agents narciclasine and pancratistatin [1]. Lycoricidine has been shown to exhibit a range of biological activities, including anticancer, antiviral, and plant growth regulatory properties [3].

Lycoricidine Procurement: Why Structural Analogs Like Narciclasine Cannot Be Substituted


Within the Amaryllidaceae isocarbostyril alkaloids, minor structural modifications lead to dramatic shifts in biological activity, potency, and target selectivity, precluding simple interchangeability. For instance, lycoricidine lacks the C-7 hydroxyl group present in narciclasine, a single difference that accounts for a >10-fold reduction in cytotoxicity against primary effusion lymphoma (PEL) cell lines [1]. Similarly, the unnatural enantiomers of lycoricidine ((-)-lycoricidine) exhibit only weak activity in human cancer cell line panels compared to the natural (+)-enantiomer, underscoring the critical importance of stereochemistry [2]. Furthermore, lycoricidine demonstrates a unique antiviral mechanism targeting host Hsc70 expression, a pathway distinct from its close relatives [3]. These specific structural and stereochemical features dictate distinct efficacy and safety profiles, making lycoricidine a unique tool compound that cannot be replaced by its analogs.

Lycoricidine: Quantifiable Differentiation from Narciclasine and Pancratistatin for Scientific Selection


Lycoricidine Exhibits a 12- to 15-Fold Lower Cytotoxic Potency Compared to Narciclasine in Primary Effusion Lymphoma Models

In a direct head-to-head comparison across a panel of 13 cell lines, lycoricidine demonstrates significantly reduced cytotoxicity compared to the structurally analogous narciclasine. This is a critical differentiator for applications where a more moderate potency is desired [1]. For the BC-1 primary effusion lymphoma (PEL) cell line, lycoricidine exhibits an IC50 of 115 nM, while narciclasine shows an IC50 of 9 nM [1]. This trend is consistent across all tested PEL cell lines, with lycoricidine's IC50 values ranging from 82 to 162 nM, and narciclasine's from 7 to 14 nM [1].

Oncology Cytotoxicity Primary Effusion Lymphoma

Lycoricidine's RNase L Activation Potency (IC50 = 2.30 nM) Is Significantly Lower Than That of Narciclasine

The potency of lycoricidine as an activator of the RNase L pathway, a key mediator of antiviral and antiproliferative effects, is well-documented and is substantially lower than that reported for narciclasine [1]. Lycoricidine activates RNase L with an IC50 of 2.30 nM, as measured by its ability to inhibit protein synthesis in mouse L cell extracts [1]. In contrast, the closely related compound narciclasine is reported to be a much more potent RNase L activator, with an IC50 of 0.046 µM (46 nM) in similar assays [2]. This represents a 20-fold difference in potency (2.30 nM vs. 46 nM).

RNase L Protein Synthesis Antiviral

Lycoricidine Displays a Unique Anti-HCV Mechanism via Hsc70 Downregulation with a Specific EC50 of 0.55 nmol/mL

Unlike its analogs, lycoricidine exhibits a specific antiviral mechanism against Hepatitis C Virus (HCV) by targeting the host heat-stress cognate 70 (Hsc70) protein, a mode of action not shared by closely related compounds like narciclasine or pancratistatin [1]. Lycoricidine inhibits HCV replication in infected Huh-7.5 cells with an EC50 of 0.55 nmol/mL and a selectivity index (SI) of 12.72 [1]. This host-targeting mechanism is distinct from the direct antiviral effects observed for other Amaryllidaceae alkaloids, which often show broad but non-selective activity [2].

Antiviral Hepatitis C Virus Host-Targeting Antiviral

Lycoricidine Can Be Synthesized in Only 8 Steps, Providing a More Accessible Chemical Scaffold Compared to Narciclasine (12-14 Steps)

A significant differentiator for procurement and subsequent research is the synthetic accessibility of the core structure. A 2016 total synthesis of lycoricidine was achieved in only 8 steps, the shortest route reported to date for any member of this alkaloid family [1]. This compares favorably to the total syntheses of its close analogs: a 1999 synthesis of (+)-narciclasine required 12 steps [2], and an earlier synthesis of (-)-lycoricidine required 14 steps [2]. The concise 8-step route makes lycoricidine a more accessible starting point for medicinal chemistry campaigns aimed at generating novel analogs.

Synthetic Chemistry Total Synthesis Chemical Accessibility

Natural (+)-Lycoricidine Is the Active Enantiomer, While Unnatural (-)-Lycoricidine Shows Weak Cytotoxicity in Human Cancer Cell Panels

The stereochemistry of lycoricidine is crucial for its biological activity. The natural enantiomer, (+)-lycoricidine, is the biologically active form. In a direct comparison, the unnatural enantiomer ((-)-lycoricidine) and its congeners were tested for cytotoxic effects in a 13-member human cancer cell line panel and found to be only weakly active [1]. In contrast, an authentic sample of the natural enantiomeric form of narciclasine ((+)-narciclasine) was found to be highly active in the same screens [1]. This demonstrates that the (+)-enantiomer of lycoricidine is essential for its cytotoxic properties.

Enantioselectivity Chiral Chemistry Cytotoxicity

Lycoricidine Applications: Strategic Scenarios for Procurement and Experimental Use


Chemical Probe for Hsc70-Mediated Antiviral Mechanisms

Procure lycoricidine as a specific chemical probe to investigate the role of host heat-stress cognate 70 (Hsc70) in the life cycle of Hepatitis C Virus (HCV) and potentially other viruses. Its unique, potent inhibition of HCV replication (EC50 = 0.55 nmol/mL) via Hsc70 downregulation provides a distinct tool for dissecting host-pathogen interactions, offering a complementary approach to direct-acting antivirals [1].

Reference Compound for Structure-Activity Relationship (SAR) Studies on Amaryllidaceae Alkaloids

Utilize lycoricidine as a key reference compound in SAR studies aimed at understanding the pharmacophore of the phenanthridone class. Its 10- to 15-fold lower cytotoxic potency compared to narciclasine against PEL cell lines (e.g., IC50 of 115 nM vs. 9 nM for narciclasine in BC-1 cells) and its 20-fold lower potency in RNase L activation assays (IC50 of 2.30 nM vs. 46 nM for narciclasine) provide a clear and quantifiable benchmark for assessing the impact of structural modifications [2][3].

Cost-Effective Scaffold for Medicinal Chemistry Optimization

Select lycoricidine as a starting point for medicinal chemistry campaigns due to its superior synthetic accessibility. The shortest published total synthesis of lycoricidine is just 8 steps, compared to 12 steps for the closely related narciclasine. This translates to significant savings in time and resources for generating novel analogs and exploring chemical space around the isocarbostyril core [4].

Validation of Enantiomeric Purity in Biological Assays

Employ lycoricidine as a case study or control in experiments designed to validate the importance of enantiomeric purity. The known stark contrast in biological activity between the natural (+)-enantiomer and the weakly active unnatural (-)-enantiomer provides a clear experimental system to demonstrate the critical impact of stereochemistry on pharmacological outcomes [5].

Technical Documentation Hub

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